molecular formula C13H15ClF3N B8231813 N-(2-Chloro-3-(trifluoromethyl)benzyl)cyclopentanamine

N-(2-Chloro-3-(trifluoromethyl)benzyl)cyclopentanamine

Cat. No.: B8231813
M. Wt: 277.71 g/mol
InChI Key: KSJIOBXMIKISCD-UHFFFAOYSA-N
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Description

N-(2-Chloro-3-(trifluoromethyl)benzyl)cyclopentanamine: is an organic compound characterized by the presence of a cyclopentanamine moiety attached to a benzyl group substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-3-(trifluoromethyl)benzyl)cyclopentanamine typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzyl chloride with cyclopentanamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Chloro-3-(trifluoromethyl)benzyl)cyclopentanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-(2-Chloro-3-(trifluoromethyl)benzyl)cyclopentanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound may be used to study the effects of trifluoromethyl and chloro substituents on biological activity. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with specific biological pathways in pests.

Mechanism of Action

The mechanism of action of N-(2-Chloro-3-(trifluoromethyl)benzyl)cyclopentanamine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro substituents can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(2-Chloro-5-(trifluoromethyl)benzyl)cyclopentanamine
  • 3-(Trifluoromethyl)benzyl chloride
  • 3-Chlorobenzotrifluoride

Comparison: N-(2-Chloro-3-(trifluoromethyl)benzyl)cyclopentanamine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the benzyl ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets compared to its analogs. For instance, the presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, making it a valuable compound in drug design.

Properties

IUPAC Name

N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3N/c14-12-9(8-18-10-5-1-2-6-10)4-3-7-11(12)13(15,16)17/h3-4,7,10,18H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJIOBXMIKISCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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